molecular formula C17H13N3O3 B11338686 N-(2-methylquinolin-8-yl)-4-nitrobenzamide

N-(2-methylquinolin-8-yl)-4-nitrobenzamide

Cat. No.: B11338686
M. Wt: 307.30 g/mol
InChI Key: ZXTQUOZGYGTJLT-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-4-nitrobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline moiety substituted with a methyl group at the 2-position and a nitrobenzamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Nitration of 4-aminobenzamide: The nitration of 4-aminobenzamide can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Coupling Reaction: The final step involves the coupling of 2-methylquinoline with 4-nitrobenzamide under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 2-position of the quinoline ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 2-carboxyquinoline derivatives.

    Reduction: 4-amino-N-(2-methylquinolin-8-yl)benzamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-methylquinolin-8-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: The compound could inhibit specific enzymes involved in disease pathways.

    Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.

    Modulating signaling pathways: The compound could affect various cellular signaling pathways, leading to altered cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylquinolin-8-yl)-2-chlorobenzamide
  • N-(2-methylquinolin-8-yl)-4-bromobenzamide
  • N-(2-methylquinolin-8-yl)-4-aminobenzamide

Uniqueness

N-(2-methylquinolin-8-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a quinoline moiety, which can impart distinct chemical and biological properties. The nitro group can participate in reduction reactions to form amines, while the quinoline moiety can engage in various aromatic substitution reactions, making this compound versatile for further chemical modifications.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-4-nitrobenzamide

InChI

InChI=1S/C17H13N3O3/c1-11-5-6-12-3-2-4-15(16(12)18-11)19-17(21)13-7-9-14(10-8-13)20(22)23/h2-10H,1H3,(H,19,21)

InChI Key

ZXTQUOZGYGTJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1

Origin of Product

United States

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